molecular formula C30H16N2O9 B5161511 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid

2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid

Cat. No. B5161511
M. Wt: 548.5 g/mol
InChI Key: YYXDEQMTVIXEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid, also known as ODIDA, is a chemical compound with potential applications in scientific research. ODIDA is a symmetrical molecule that contains two isoindoline-1,3-dione units connected by an ether bridge. The compound has attracted attention due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid works by binding to metal ions and forming a stable complex. The compound has a high affinity for metal ions such as copper, zinc, and iron. Once 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid binds to a metal ion, it forms a stable complex that can be easily detected and analyzed.
Biochemical and Physiological Effects
2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid has been shown to have minimal toxicity and does not have any significant physiological effects on living organisms. The compound is quickly eliminated from the body and does not accumulate in tissues. 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid has been used in various studies to investigate the role of metal ions in biological processes such as enzyme activity, protein folding, and gene regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid is its ability to selectively bind to metal ions, making it a useful tool for studying metal-dependent biological processes. 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid is also easy to synthesize and can be easily modified to improve its properties. However, one limitation of 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid may not be suitable for studying metal ions in complex biological systems such as living organisms.

Future Directions

There are several potential future directions for research involving 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid. One area of interest is the development of new 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid derivatives with improved properties such as increased solubility and selectivity for specific metal ions. Another area of interest is the use of 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid in the development of new diagnostic tools for metal ion-related diseases such as Alzheimer's and Parkinson's disease. Finally, 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid could be used in the development of new drugs that target metal-dependent enzymes and proteins.

Synthesis Methods

2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid can be synthesized by the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid. The synthesis of 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid is a straightforward process that can be easily scaled up for industrial production.

Scientific Research Applications

2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid has been used in various scientific research studies due to its ability to form a stable complex with metal ions such as copper, zinc, and iron. The compound has been used as a chelating agent to remove metal ions from biological samples, such as blood and urine, for analysis. 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid has also been used as a fluorescent probe to detect metal ions in living cells and tissues.

properties

IUPAC Name

2-[5-[2-(2-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N2O9/c33-25-17-11-9-15(13-21(17)27(35)31(25)23-7-3-1-5-19(23)29(37)38)41-16-10-12-18-22(14-16)28(36)32(26(18)34)24-8-4-2-6-20(24)30(39)40/h1-14H,(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXDEQMTVIXEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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